
Fingolimod hydrochloride
Vue d'ensemble
Description
Fingolimod Hydrochloride is an immunomodulating medication primarily used for the treatment of multiple sclerosis. It is a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, preventing them from contributing to an autoimmune reaction . This compound has shown significant efficacy in reducing the rate of relapses in relapsing-remitting multiple sclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fingolimod Hydrochloride can be synthesized through a multi-step process. One method involves the reaction of 2-acetamido-2-(2-phenylethyl)propane-1,3-diol with octanoyl chloride in the presence of a Friedel-Craft’s catalyst and a halohydrocarbon organic solvent under inert atmosphere . The product is then subjected to further purification steps to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but optimized for large-scale production. The process avoids the use of column chromatographic purification, making it more efficient and cost-effective . The final product is obtained with a purity greater than 99.8% .
Analyse Des Réactions Chimiques
Concise Four-Step Route
Starting Materials : n-Octylbenzene and 3-nitropropionic acid
Key Steps :
-
Friedel-Crafts Acylation : Acylation of n-octylbenzene with 3-nitropropionic acid.
-
Reduction : Triethylsilane reduces the carbonyl group to form intermediate 5.
-
Double Henry Reaction : Sequential nucleophilic substitution and condensation to form diol intermediate.
-
Hydrogenation : Reduction of nitro groups to amines.
Aziridine Ring-Opening Route
Starting Material : Tris(hydroxymethyl)aminomethane
Key Steps :
-
Cross-Coupling : n-Octyl group introduced via Kumada/Negishi coupling or Sonogashira coupling followed by hydrogenation.
-
Aziridine Ring-Opening : Polar head group installation using aziridine intermediates.
-
Deprotection : One-pot acidic removal of acetonide and Boc groups to yield fingolimod hydrochloride.
Scalability : Validated at 500 g scales .
Advantages : Uses commercially available starting materials and minimizes intermediate purification steps.
Patent Method (CN102120720A)
Key Steps :
-
Sulfhydryl Reaction : Compound (5) reacts with 2-mercaptobenzothiazole under alkaline conditions to form intermediate (6).
-
Oxidation : Intermediate (6) oxidized to sulfonyl compound (7) using hydrogen peroxide or other oxidants.
-
Knoevenagel Condensation : Condensation of (7) with aldehyde (8) under alkaline conditions.
-
Hydrogenation and Deprotection : Hydrogenation of intermediate (9) followed by acetonylidene deprotection in HCl.
Yield : High yield with mild conditions .
Benefits : Environmentally friendly and cost-effective for industrial use.
Comparison of Synthetic Routes
Critical Reaction Mechanisms
-
Friedel-Crafts Acylation :
-
Henry Reaction :
-
Aziridine Ring-Opening :
-
Hydrogenation :
Structural and Analytical Data
Molecular Formula : C₁₉H₃₃NO₂·HCl (molecular weight: 343.93 g/mol) .
Solubility : Soluble in water and 0.1 N HCl; poorly soluble in buffers ≥ pH 3.0 .
Purity : Verified via TLC, column chromatography, and NMR (¹H, ¹³C) .
Challenges and Innovations
-
Low Yields : Earlier methods faced challenges with intermediate purification and elimination reactions (e.g., styrene formation) .
-
Cost Reduction : Avoidance of expensive reagents like LiAlH₄ and use of scalable cross-coupling reactions improved economic viability .
-
Environmental Impact : Patent method emphasizes eco-friendly conditions (e.g., mild oxidants).
Applications De Recherche Scientifique
Treatment of Relapsing-Remitting Multiple Sclerosis
Fingolimod has been extensively studied for its efficacy in treating RRMS. Clinical trials have demonstrated that fingolimod significantly reduces relapse rates and slows disability progression compared to other DMTs like interferons and glatiramer acetate. For instance:
- A systematic review indicated that fingolimod treatment led to a 75.3% reduction in annualized relapse rate (ARR) after one year .
- In comparative studies, fingolimod showed superior efficacy over glatiramer acetate, with significant reductions in new T2 lesions observed .
Real-World Effectiveness
Real-world studies provide valuable insights into fingolimod's effectiveness outside clinical trial settings. A nationwide cohort study in Hungary revealed that most patients treated with fingolimod were free from relapses and disability progression after one year of treatment .
Safety Profile
Fingolimod's safety profile has been evaluated through various studies. While some adverse effects like elevated liver enzymes and bradycardia have been reported, the overall incidence of serious adverse events remains low . Long-term studies suggest that most patients tolerate fingolimod well, with discontinuation rates primarily due to adverse reactions being minimal .
Potential Beyond Multiple Sclerosis
Recent research has expanded the potential applications of fingolimod beyond MS:
- Neurodegenerative Diseases : Preliminary studies suggest fingolimod may have therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease by modulating neuroinflammation and promoting neuronal survival .
- Autoimmune Disorders : Its immunomodulatory properties are being explored for other autoimmune diseases, indicating a broader therapeutic horizon .
Data Summary Table
Case Study 1: Long-Term Efficacy
In a retrospective study involving 63 patients transitioning from other DMTs to fingolimod due to treatment failure, significant improvements were noted in ARR and disability scores after one year of treatment. The majority remained relapse-free, demonstrating fingolimod's effectiveness even after prior therapy failures .
Case Study 2: Safety Monitoring
A cohort study monitored liver function tests in patients receiving fingolimod over an extended period. Although some patients experienced transient elevations in liver enzymes, these returned to baseline levels without necessitating discontinuation of therapy in most cases .
Mécanisme D'action
Fingolimod Hydrochloride is metabolized by sphingosine kinase to its active metabolite, fingolimod-phosphate . This active metabolite binds to sphingosine 1-phosphate receptors 1, 3, 4, and 5, blocking the lymphocytes’ ability to emerge from lymph nodes . This reduces the number of lymphocytes available to the central nervous system, thereby decreasing central inflammation .
Comparaison Avec Des Composés Similaires
Fingolimod Hydrochloride is unique among sphingosine-1-phosphate receptor modulators due to its oral activity and its ability to sequester lymphocytes in lymph nodes . Similar compounds include:
Natalizumab: Another immunomodulating medication used for multiple sclerosis, but with a different mechanism of action.
Siponimod: A similar sphingosine-1-phosphate receptor modulator with a slightly different receptor binding profile.
Ozanimod: Another sphingosine-1-phosphate receptor modulator used for multiple sclerosis and ulcerative colitis.
This compound stands out due to its unique combination of efficacy, oral administration, and broad receptor binding profile .
Activité Biologique
Fingolimod hydrochloride, commercially known as Gilenya, is a sphingosine-1-phosphate (S1P) receptor modulator primarily indicated for the treatment of relapsing forms of multiple sclerosis (MS). Its unique mechanism of action and biological activity have made it a significant focus of research in neuroimmunology and pharmacotherapy for MS. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.
Fingolimod is phosphorylated to its active form, fingolimod-phosphate, which binds to S1P receptors (S1PRs), particularly S1PR1. This binding leads to the internalization and down-regulation of these receptors on lymphocytes, effectively sequestering them in lymph nodes and preventing their migration to the central nervous system (CNS) . The consequences are a reduction in autoaggressive lymphocyte infiltration into the CNS, which is pivotal in the pathogenesis of MS.
Key Mechanisms:
- Lymphocyte Sequestration : Fingolimod inhibits T cell egress from lymph nodes by modulating S1PRs .
- CNS Penetration : The drug crosses the blood-brain barrier, potentially exerting direct effects on CNS cells .
- Modulation of Immune Response : Fingolimod shifts macrophages towards an anti-inflammatory phenotype and influences cytokine release .
Efficacy in Clinical Trials
Fingolimod's efficacy has been demonstrated in several pivotal clinical trials. The following table summarizes key findings from major studies:
Case Studies
A nationwide cohort study conducted in Hungary assessed fingolimod's real-world effectiveness among 570 RRMS patients over five years. The results indicated that a majority of patients remained relapse-free and showed no significant disability progression during treatment .
Safety Profile
While fingolimod is generally well-tolerated, it is associated with several adverse effects that require monitoring. The following table outlines serious adverse events reported in clinical trials:
Adverse Event | Placebo Group (%) | Fingolimod 0.5 mg Group (%) | Fingolimod 1.25 mg Group (%) |
---|---|---|---|
Serious infections | 4.5 | 6.2 | 5.4 |
Bradycardia | 0.5 | 4.0 | 3.5 |
Liver enzyme elevation | 2.0 | 3.5 | 4.0 |
The incidence of bradycardia is notable; it occurs primarily after the first dose and typically resolves within hours .
Pharmacokinetics
Fingolimod exhibits a complex pharmacokinetic profile characterized by:
- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 12-16 hours post-dose.
- Metabolism : Primarily metabolized by sphingosine kinases to fingolimod-phosphate.
- Half-Life : The elimination half-life ranges from 6 to 9 days, necessitating careful management during initiation and discontinuation of therapy .
Propriétés
IUPAC Name |
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167364 | |
Record name | Fingolimod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162359-56-0 | |
Record name | Fingolimod hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162359-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fingolimod hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162359560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fingolimod hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FINGOLIMOD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G926EC510T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.